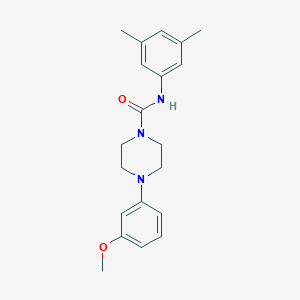
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as UMB 425, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the dopamine and serotonin systems, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has also been shown to modulate the activity of GABA receptors and to inhibit the activity of acetylcholinesterase.
実験室実験の利点と制限
One of the main advantages of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 for lab experiments is its high potency and selectivity, which allows for precise control over its effects. However, one limitation of this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425. One area of interest is its potential as a treatment for neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, researchers may explore its potential as a modulator of the immune system, as well as its potential as a tool for studying the dopamine and serotonin systems in the brain. Overall, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is a promising compound that has the potential to make significant contributions to the field of pharmacology and neuroscience.
合成法
The synthesis of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 involves several steps, including the reaction of 3,5-dimethylphenylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with piperazine-1-carboxylic acid to form N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425.
科学的研究の応用
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various fields. One area of particular interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-16(2)13-17(12-15)21-20(24)23-9-7-22(8-10-23)18-5-4-6-19(14-18)25-3/h4-6,11-14H,7-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFVMUKBPRTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5489093.png)
![2-amino-4-[3-(pyridin-2-ylmethoxy)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5489100.png)
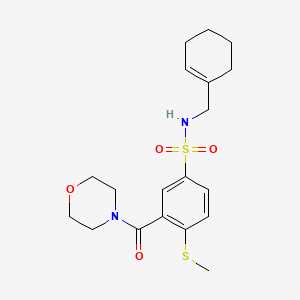
![2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5489109.png)
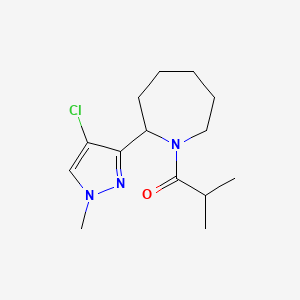
![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489120.png)
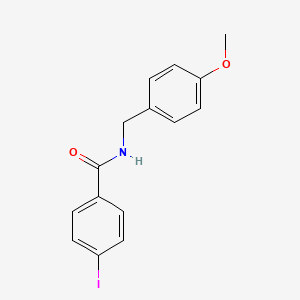
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5489129.png)

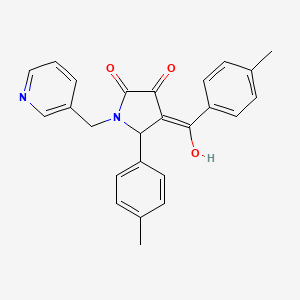
![N-(3-chloro-2-methylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5489141.png)
![4-{[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5489145.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide](/img/structure/B5489152.png)
![1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)